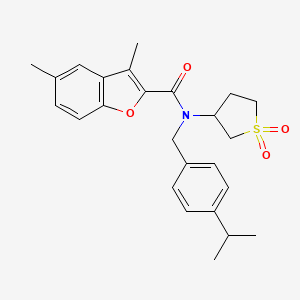![molecular formula C18H17F3N4O3 B4088693 5-nitro-2-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4088693.png)
5-nitro-2-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide
Descripción general
Descripción
5-nitro-2-(1-piperazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide, commonly referred to as NTPB, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. NTPB is a member of the benzamide class of compounds and is known to exhibit a range of biochemical and physiological effects that make it an attractive candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of NTPB is not fully understood. However, it is known to interact with a range of molecular targets, including ion channels, enzymes, and receptors. NTPB has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
NTPB has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. NTPB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, NTPB has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NTPB in laboratory experiments is its well-characterized pharmacological profile. NTPB has been extensively studied and its pharmacological properties are well understood. However, one limitation of using NTPB in laboratory experiments is its potential toxicity. NTPB has been shown to exhibit toxic effects at high doses, and caution should be exercised when using this compound in laboratory experiments.
Direcciones Futuras
There are several areas of research that could be explored in the future with regards to NTPB. One area of interest is the development of novel NTPB analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of NTPB in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of NTPB as an anti-cancer agent warrants further investigation.
Aplicaciones Científicas De Investigación
NTPB has been the subject of extensive research due to its potential applications in the field of medicine. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. NTPB has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-nitro-2-piperazin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O3/c19-18(20,21)12-2-1-3-13(10-12)23-17(26)15-11-14(25(27)28)4-5-16(15)24-8-6-22-7-9-24/h1-5,10-11,22H,6-9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOWLAUWMMZPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-piperazin-1-yl-N-[3-(trifluoromethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl [(3-allyl-6-isopropyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4088619.png)
![(4-fluorobenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4088638.png)
![4-{[(1-phenylcyclopentyl)carbonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4088646.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B4088658.png)
![5-[(3-nitrophenyl)amino]-5-oxo-3-phenylpentanoic acid](/img/structure/B4088664.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4088675.png)
![1-(3,4-dichlorophenyl)-4-[(2-isopropyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B4088683.png)
![ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4088686.png)
![1-{2-[(4-methylphenyl)thio]propanoyl}-4-phenylpiperazine](/img/structure/B4088691.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B4088700.png)
![N-(4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4088715.png)
![1-(4-chlorophenyl)-5-(3,4-dimethoxybenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4088723.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4088725.png)